
1-(2-bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole, also known as 2-Bromo-1,1,2,2-tetrafluoroethyl-3,5-dimethylpyrazole, is an organic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis and in the preparation of various compounds. It is also used in the synthesis of other organic compounds and as a catalyst in a variety of reactions. This compound has been extensively studied and has been found to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been used in the synthesis and characterization of various pyrazole derivatives. For instance, it has been involved in the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole under solid–liquid phase transfer catalysis conditions, with ultrasound application enhancing kinetic parameters (Wang, Brahmayya, & Hsieh, 2015).
Chemical Reactions and Oxidation Processes
- This compound has also been used in the study of oxidation processes. A study using a similar pyrazole, 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole, showed high yield oxidation of amines and sulfides (Baumstark & Chrisope, 1981).
Complex Formation in Inorganic Chemistry
- In inorganic chemistry, derivatives of this compound have been used to create complexes with metals like ruthenium and nickel. For example, complexes formed with ruthenium showed reactivity with thiourea and minimal cytotoxicity against HeLa cell lines (Omondi, Ojwach, Jaganyi, & Fatokun, 2018). Similarly, nickel complexes bearing pyrazolylpyridines were used in ethylene oligomerization reactions (Nyamato, Alam, Ojwach, & Akerman, 2016).
Photocleavage and Antibacterial Studies
- This compound has been a precursor in synthesizing derivatives for antibacterial and DNA photocleavage studies. Specific derivatives displayed significant inhibitory potential against bacterial strains like Staphylococcus aureus and Escherichia coli, and showed DNA photocleavage activity (Sharma et al., 2020).
Application in Organic Chemistry
- In organic chemistry, it has been utilized in the regioselective preparation of bis(fluoroalkyl)pyrazoles, serving as a CF2H transfer reagent and yielding highly substituted pyrazoles (Pazenok et al., 2013).
Proton Transfer Studies
- Derivatives of this compound have been studied for their ability to undergo proton transfer reactions. For example, studies on 2-(1H-pyrazol-5-yl)pyridines and their derivatives, which include bromo-substituted versions, revealed unique proton transfer behaviors in various states (Vetokhina et al., 2012).
Anticancer Research
- Some derivatives of this compound have been synthesized and evaluated for their anticancer activity. The study showed promising results for potential applications in cancer treatment (Metwally, Abdelrazek, & Eldaly, 2016).
Eigenschaften
IUPAC Name |
1-(2-bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF4N2/c1-4-3-5(2)14(13-4)7(11,12)6(8,9)10/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTGRQKTLDZQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C(F)(F)Br)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2536744.png)
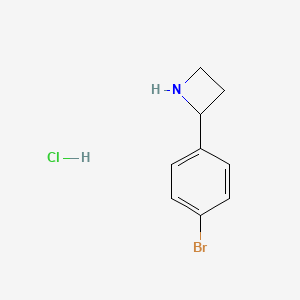
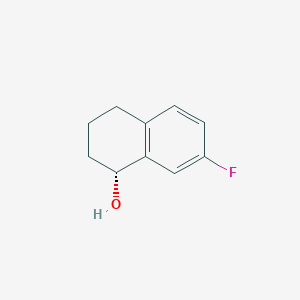
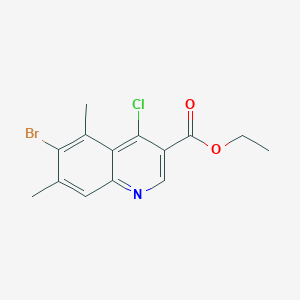
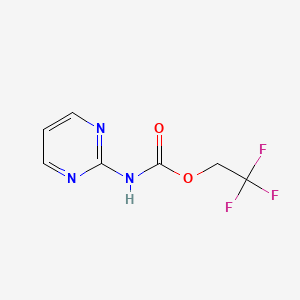
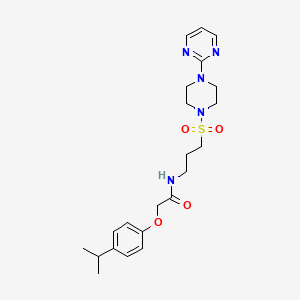
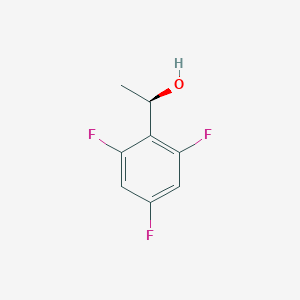


![N-{2-[Hydroxy(phenyl)methyl]phenyl}acetamide](/img/structure/B2536760.png)

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2536763.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2536764.png)